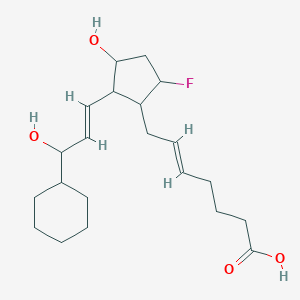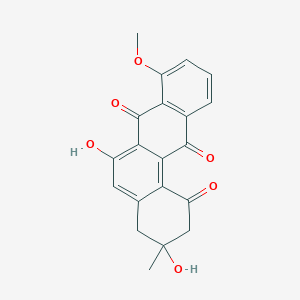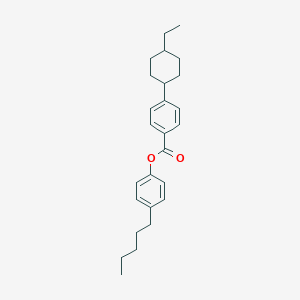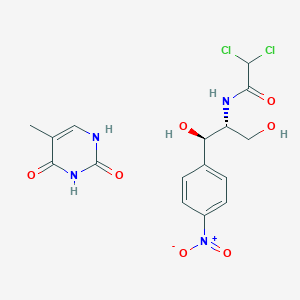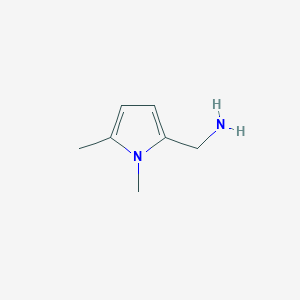
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multi-step processes. For example, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a compound with structural similarities, was synthesized for metabolic studies through a five-step process involving 2, 5-[1-13C]hexanedione and characterized by 1H- and 13C-NMR, IR, and MS techniques (Mola, Bellasio, Ferrari, & Zerilli, 1985). This indicates the complexity and careful planning required in synthesizing such compounds, with specific attention to molecular structure and functional group positioning.
科学的研究の応用
Synthesis of Novel Antimicrobial Agents
A study by Hublikar et al. (2019) explored the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which demonstrated significant antimicrobial properties. This research highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Antihypertensive Agent Synthesis
N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a new antihypertensive agent, was synthesized for metabolic studies as reported in a study published in the Journal of Labelled Compounds and Radiopharmaceuticals. This research signifies the compound's role in developing treatments for hypertension (N. D. Mola et al., 1985).
Antibacterial Evaluation of Barbituric Acid Derivatives
Shukla et al. (2019) synthesized and evaluated barbituric acid derivatives for their antibacterial activity. The study demonstrated the potential of these compounds as antibacterial agents, offering insights into their medical applications (Shukla et al., 2019).
Synthesis of Progesterone Receptor Modulators
Fensome et al. (2008) conducted research on the synthesis of new pyrrole-oxindole progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Antifungal Activity of Dihydropyrrole Derivative
Dabur et al. (2005) isolated a novel dihydropyrrole derivative from Datura metel L., which exhibited significant antifungal activity against various fungal species. This study contributes to the search for new antimycotic drugs (Dabur et al., 2005).
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Majumdar et al. (2005) reported the synthesis of biologically important pyrrolo[2,3-d]pyrimidine derivatives. These compounds hold significance in medicinal chemistry and drug discovery (Majumdar et al., 2005).
特性
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrrol-2-yl)methylamine | |
CAS RN |
118799-24-9 |
Source


|
| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

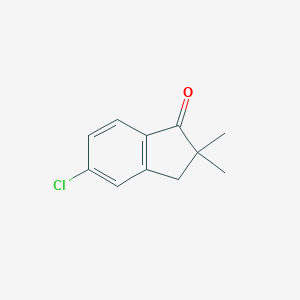
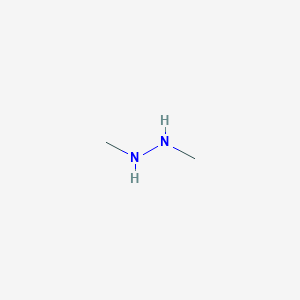
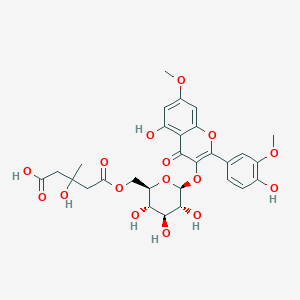
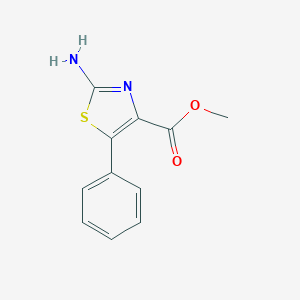
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
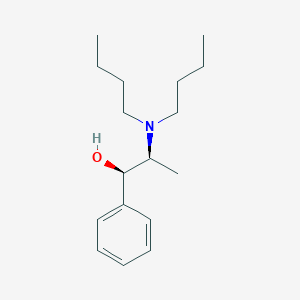
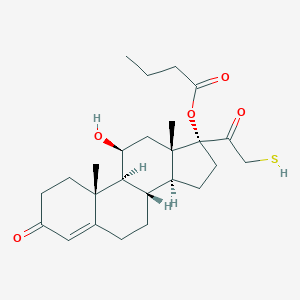
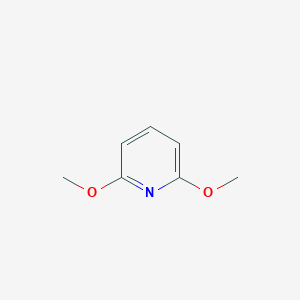

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
